Lubeluzole is synthesized from various organic compounds, including N-methyl-N-piperidin-4-yl-1,3-benzothiazol-2-amine and chloro derivatives of phenoxypropanol. Its classification falls under neuroprotective agents with specific interest in its mechanism as an NMDA receptor antagonist. The compound's IUPAC name is 2-(2-(4-(2-(4-(2-amino-1,3-benzothiazol-6-yl)ethyl)-4-fluorophenoxy)propan-2-yl)amino)-1-methylpiperidin-4-yl)phenol, and it has a molecular formula of CHFNOS and a molar mass of 433.52 g/mol .
The synthesis of Lubeluzole involves a multi-step process that can be categorized into convergent synthesis pathways. A notable method includes the alkylation of N-methyl-N-piperidin-4-yl-1,3-benzothiazol-2-amine with (+)-(R)-1-chloro-3-(3,4-difluorophenoxy)propan-2-ol. This process utilizes commercially available (R)-epichlorohydrin as a precursor for the alcohol component .
The synthesis steps can be summarized as follows:
Lubeluzole participates in several chemical reactions primarily related to its interaction with neurotransmitter systems. Key reactions include:
Lubeluzole exerts its pharmacological effects through multiple mechanisms:
Lubeluzole exhibits several significant physical and chemical properties:
These properties influence its formulation and administration routes in potential therapeutic applications.
Lubeluzole has been primarily investigated for its applications in:
Despite its initial promise in clinical settings, further research is needed to fully elucidate its therapeutic potential while addressing safety concerns associated with higher dosages .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2